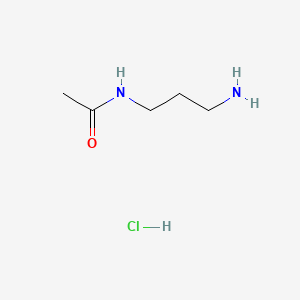

N-(3-Aminopropyl)acetamide HCl

Description

Contextualization within Amine and Amide Functional Group Chemistry

N-(3-Aminopropyl)acetamide HCl is defined by the presence of two key functional groups: a primary amine (-NH2) and an acetamide (B32628) (-NHCOCH3), linked by a propyl chain. The primary amine is a nucleophilic and basic site, readily participating in reactions such as alkylation, acylation, and Schiff base formation. The amide group, while less reactive, is a stable, polar moiety capable of forming strong hydrogen bonds, which influences the molecule's solubility and intermolecular interactions.

The hydrochloride salt form enhances the compound's stability and water solubility, making it convenient for use in aqueous reaction media. The presence of both amine and amide functionalities on a flexible three-carbon spacer allows for its use as a bifunctional linker or building block in the synthesis of more complex molecules.

Overview of its Significance as a Research Chemical Intermediate

The primary significance of this compound in research lies in its role as a versatile synthetic intermediate or building block. caymanchem.commedchemexpress.comglpbio.com Its bifunctional nature allows it to be incorporated into larger molecular scaffolds. The primary amine provides a reactive handle for derivatization, while the acetamide group can influence the physicochemical properties of the final compound, such as solubility and bioavailability. chemimpex.com

This compound is particularly valuable in the synthesis of:

Heterocyclic compounds: The amine can be used to construct nitrogen-containing rings, which are prevalent in many biologically active molecules. caymanchem.comglpbio.com

Pharmaceuticals and biologically active molecules: It serves as a scaffold in drug design, particularly in the development of agents targeting neurological disorders and as a component in linkers for more complex drug delivery systems. chemimpex.comcymitquimica.comnih.gov

Polymers and materials: It can be incorporated into polymer chains to modify their properties, for example, to enhance adhesion. chemimpex.com

Surfactants and other industrial chemicals: The compound can be used in the synthesis of specialty chemicals like polyfluorosulfonamido amines, which have applications as surfactants and in electronics. medchemexpress.commedchemexpress.com

Historical Development of Research Applications

Current Research Landscape and Emerging Areas of Academic Inquiry

The current research landscape for this compound and its non-salt form continues to be centered on its utility as a synthetic intermediate. Emerging areas of interest include:

Drug Discovery and Medicinal Chemistry: The compound is being explored as a component in the synthesis of novel therapeutic agents. For instance, it has been used as a building block in the development of inhibitors for enzymes like histone deacetylases (HDACs), which are significant targets in cancer therapy. ucl.ac.uknih.gov While N-(3-aminopropyl)acetamide itself showed minimal activity with HDAC10, longer chain derivatives have shown more promise. escholarship.org

Bioconjugation and Chemical Probes: The amine functionality makes it suitable for use as a linker in bioconjugation, where it can be used to attach molecules to proteins or other biomolecules for research purposes. nih.gov

Materials Science: Research is ongoing into the incorporation of such molecules into new polymers and materials to impart specific properties. chemimpex.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 53186-44-0 | amadischem.compharmaffiliates.com |

| Molecular Formula | C5H13ClN2O | amadischem.com |

| Molecular Weight | 152.62 g/mol | amadischem.compharmaffiliates.com |

| Appearance | Colorless liquid (for free base) | chemimpex.com |

| Storage | 2-8°C | amadischem.compharmaffiliates.com |

Interactive Data Table: Research Applications of N-(3-Aminopropyl)acetamide

| Research Area | Specific Application | Reference |

| Pharmaceutical Synthesis | Building block for drugs targeting neurological disorders. | chemimpex.com |

| Medicinal Chemistry | Intermediate for histone deacetylase (HDAC) inhibitors. | ucl.ac.uknih.gov |

| Biochemical Research | Reagent in assays to study protein interactions. | chemimpex.com |

| Heterocyclic Chemistry | Precursor for the synthesis of heterocyclic compounds. | caymanchem.comglpbio.com |

| Industrial Chemistry | Synthesis of surfactants and electronics materials. | medchemexpress.commedchemexpress.com |

| Polymer Chemistry | Incorporation into polymers to enhance adhesion. | chemimpex.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-(3-aminopropyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.ClH/c1-5(8)7-4-2-3-6;/h2-4,6H2,1H3,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHOCCRSYNXCTAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N 3 Aminopropyl Acetamide Hcl and Its Derivatives

Chemo- and Regioselective Synthesis Strategies

The synthesis of N-(3-Aminopropyl)acetamide HCl and its derivatives demands precise control over chemical reactions to ensure the desired functional groups react in a specific manner. This involves chemo- and regioselective strategies that are crucial for achieving high yields and purity.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The successful synthesis of N-(3-Aminopropyl)acetamide and its subsequent conversion to the hydrochloride salt is highly dependent on the careful optimization of reaction conditions. Key parameters that are often manipulated include temperature, reaction time, solvent, and the molar ratios of reactants and catalysts.

For instance, in the amidation of carboxylic acids to form amide bonds, the choice of coupling reagent and solvent is critical. Studies on similar amide bond formations have shown that using reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) can lead to high yields. analis.com.my The optimization of direct amidation reactions often involves a systematic study of the effects of different carbodiimide (B86325) reagents, additives, reaction temperatures, and reactant concentration ratios. analis.com.my For example, one study found that the optimal conditions for a specific N-amidation reaction were a 1:1:1.5 molar ratio of carboxylic acid to amine to EDC.HCl at 60°C for 150 minutes in anhydrous THF, resulting in a 93.1% yield. analis.com.my Such optimization is key to simplifying the reaction process and avoiding laborious purification methods like column chromatography. analis.com.my

In the context of N-(3-Aminopropyl)acetamide synthesis, a common route involves the reaction of a protected form of 1,3-diaminopropane (B46017) with an acetylating agent, followed by deprotection. A patented method describes the reaction of N-Boc-1,3-propanediamine with methacryloyl chloride in ethyl acetate, followed by the removal of the Boc protecting group to yield N-(3-aminopropyl) methacrylamide (B166291) hydrochloride. google.com This method highlights the importance of protecting groups to achieve regioselectivity, ensuring that the acylation occurs at the desired amine group. The purity of the final product in such multi-step syntheses is contingent on the purity of the intermediates, with reported purities exceeding 96%. google.com

The table below illustrates how different reaction parameters can be varied to optimize the synthesis of amides, which is a key step in producing N-(3-Aminopropyl)acetamide.

| Parameter | Variation | Rationale | Potential Outcome |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Solvents can influence reaction rates and solubility of reactants. analis.com.my | Improved reaction efficiency and yield. |

| Coupling Reagent | N,N'-Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) | Different coupling reagents have varying efficiencies and by-product profiles. analis.com.my | Higher yield and easier purification. |

| Temperature | Room temperature, 60°C | Temperature affects reaction kinetics. | Faster reaction rates, but may increase side reactions. |

| Reactant Ratio | e.g., 1:1:1.5 (acid:amine:EDC.HCl) | Stoichiometry affects the completion of the reaction and minimizes unreacted starting materials. analis.com.my | Maximized product formation and purity. |

| Reaction Time | 15 - 150 minutes | Sufficient time is needed for the reaction to go to completion. analis.com.my | Increased yield up to an optimal point. |

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign processes. These principles aim to reduce or eliminate the use and generation of hazardous substances. core.ac.uk Key tenets of green chemistry include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing energy-efficient processes. acs.org

One of the primary goals of green chemistry is to design synthetic methods that maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. acs.org Reactions with high atom economy, such as additions and rearrangements, are preferred over those that generate significant by-products. core.ac.uk

In the context of amide synthesis, moving from stoichiometric reagents to catalytic processes is a significant step towards greener chemistry. edu.krd Catalysts can lower the energy requirements of a reaction, reduce the amount of reagents needed, and improve product selectivity, all of which contribute to less waste. edu.krd For example, the use of a single coupling reagent like EDC.HCl in amidation reactions simplifies the work-up process and reduces waste. analis.com.my

The choice of solvent is another critical factor, as solvents can account for a large percentage of the mass and environmental impact of a chemical process. acs.org The use of safer, more environmentally friendly solvents, or even solvent-free conditions, is a key aspect of green chemistry. core.ac.ukekb.eg For instance, research has explored solvent-free amide formation under microwave irradiation. core.ac.uk

The following table summarizes the application of some green chemistry principles to amide synthesis:

| Green Chemistry Principle | Application in Amide Synthesis |

| Prevention | Designing syntheses to minimize waste generation. acs.org |

| Atom Economy | Choosing reactions that maximize the incorporation of reactant atoms into the final product. acs.org |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity. core.ac.uk |

| Safer Solvents and Auxiliaries | Minimizing the use of auxiliary substances or using safer alternatives. acs.orgekb.eg |

| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents. edu.krd |

Development of Scalable Synthetic Processes for Research Applications

The ability to scale up the synthesis of this compound is essential for its availability for research applications. A scalable process must be safe, efficient, robust, and economically viable. acs.org The development of such processes often involves addressing challenges such as the use of expensive or toxic reagents and the need for specialized equipment. acs.org

A key aspect of developing a scalable synthesis is to design a convergent route, where different parts of the molecule are synthesized separately and then combined. This approach is often more efficient for complex molecules. For this compound, a straightforward linear synthesis is more common.

The choice of raw materials and reagents is also critical for scalability. A synthetic route that relies on readily available and inexpensive starting materials is more likely to be scalable. google.com For example, a patented synthesis of a related compound starts from 1,3-propanediamine and methacryloyl chloride, which are common industrial chemicals. google.com

The table below outlines key considerations for developing a scalable synthesis:

| Consideration | Importance for Scalability | Example from Research |

| Safety | Ensuring the process can be run safely on a larger scale. | Avoiding toxic reagents like sodium azide (B81097) and TMS-cyanide. acs.org |

| Efficiency | Maximizing yield and throughput. | Achieving a high overall yield through minimal isolation of intermediates. acs.org |

| Robustness | The process should be reproducible and tolerant of small variations in conditions. | A well-optimized process with defined parameters. |

| Cost-Effectiveness | Using inexpensive starting materials and reagents. | Utilizing low-cost reactants like propane (B168953) diamine. google.com |

| Equipment | Avoiding the need for highly specialized or expensive equipment. | Designing a process that can be carried out in standard chemical reactors. acs.org |

Functionalization and Derivatization Techniques

The presence of both an amide and a primary amine group in this compound makes it a versatile building block for the synthesis of a wide range of derivatives. These functional groups can be selectively modified to introduce new properties or to attach the molecule to other chemical entities.

Selective Modification of Amide and Amine Moieties

The selective modification of the amide and amine groups in N-(3-Aminopropyl)acetamide requires careful control of reaction conditions and the use of appropriate protecting group strategies. The primary amine is generally more nucleophilic than the amide nitrogen, allowing for selective reactions at the amine.

For example, the primary amine can be selectively acylated, alkylated, or used in reductive amination reactions. jst.go.jp To modify the amide group, the primary amine would typically need to be protected first. For instance, the amine could be protected as a Boc-carbamate, allowing for subsequent reactions at the amide nitrogen. google.com

The hydrolysis of the amide bond, either under acidic or basic conditions, can be used to regenerate the amine and a carboxylic acid. libretexts.org This can be a useful strategy for cleaving the molecule at a specific point. The reduction of the amide group using a strong reducing agent like lithium aluminum hydride (LiAlH4) can convert it to a secondary amine. libretexts.org

The following table details some selective modification reactions for amine and amide groups:

| Functional Group | Reaction | Reagents | Product |

| Primary Amine | Acylation | Acid chloride, anhydride (B1165640) | Amide |

| Primary Amine | Reductive Amination | Aldehyde/ketone, NaBH3CN | Secondary/tertiary amine |

| Amide | Hydrolysis (acidic) | Dilute acid, heat | Carboxylic acid + ammonium (B1175870) ion libretexts.org |

| Amide | Hydrolysis (basic) | Base, heat | Carboxylate salt + ammonia (B1221849) libretexts.org |

| Amide | Reduction | LiAlH4 | Secondary amine libretexts.org |

Introduction of Diverse Chemical Tags and Linkers

N-(3-Aminopropyl)acetamide can be functionalized with a variety of chemical tags and linkers to create molecules for specific applications in biotechnology and materials science. The primary amine group is the most common site for the attachment of these moieties.

For example, the amine group can be reacted with activated esters (e.g., NHS esters) of fluorescent dyes, biotin (B1667282), or other reporter molecules for bioconjugation. polysciences.com It can also be used to attach the molecule to solid supports for use in solid-phase synthesis or as a component of a functionalized surface. acs.org

Linkers of varying lengths and compositions can be introduced to space the N-(3-Aminopropyl)acetamide core from another molecule of interest. This is a common strategy in the design of molecules like PROTACs (Proteolysis Targeting Chimeras), where a linker connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase. acs.org The nature and length of the linker can significantly impact the properties and biological activity of the final conjugate. acs.org

The following table provides examples of chemical tags and linkers that can be attached to N-(3-Aminopropyl)acetamide:

| Tag/Linker Type | Example | Purpose |

| Fluorescent Tag | Fluorescein, Rhodamine | Visualization in biological systems |

| Affinity Tag | Biotin | Purification and detection |

| Crosslinker | Glutaraldehyde | Formation of hydrogels and crosslinked materials |

| PEG Linker | Polyethylene glycol | Improve solubility and pharmacokinetic properties |

| Cleavable Linker | Disulfide bond | Allows for release of the molecule under specific conditions |

Multi-component Reactions Incorporating the Compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, represent a highly efficient strategy for building molecular complexity. beilstein-journals.org N-(3-Aminopropyl)acetamide, with its distinct primary amine and secondary amide functionalities, is a valuable building block for such reactions. The primary amine group serves as a nucleophilic component, readily participating in the formation of key intermediates.

One of the most prominent MCRs applicable to this compound is the Ugi four-component reaction (Ugi-4CR). In a typical Ugi reaction, an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide react to form an α-acylamino amide. N-(3-Aminopropyl)acetamide can serve as the amine component, leveraging its reactive primary amine. The versatility of the Ugi reaction allows for the creation of diverse molecular scaffolds, particularly peptidomimetics. organic-chemistry.org For instance, the reaction of N-(3-Aminopropyl)acetamide, an aldehyde, a carboxylic acid, and an isocyanide would yield a complex diamide (B1670390) structure in a single, atom-economical step. While specific examples detailing N-(3-Aminopropyl)acetamide in Ugi reactions are specialized, the reaction is well-documented with similar amino components like 3-aminopropanoic acid, which leads to the formation of oxoindole-β-lactam cores. beilstein-journals.org

The bifunctional nature of N-(3-Aminopropyl)acetamide also makes it suitable for other MCRs, such as those that lead to the synthesis of heterocyclic compounds. glpbio.comcaymanchem.com For example, it can be incorporated into catalyst systems or used as a scaffold in reactions like the Hantzsch pyridine (B92270) synthesis or the Biginelli reaction, which are foundational MCRs for generating dihydropyridines and dihydropyrimidinones, respectively. mdpi.com A novel catalyst system, Fe3O4@Pectin@(CH2)3-Acetamide-Cu(II), which incorporates a structure similar to N-(3-Aminopropyl)acetamide, has been successfully used in a one-pot, three-component click reaction to synthesize triazoles, demonstrating the utility of this structural motif in facilitating complex transformations. nih.govresearchgate.net

Interactive Table: Examples of Multi-component Reactions (MCRs) Utilizing Aminopropylamine Motifs

| MCR Type | Role of N-(3-Aminopropyl)acetamide | Other Components | Resulting Scaffold | Typical Yields |

|---|---|---|---|---|

| Ugi-4CR | Amine Source | Aldehyde, Carboxylic Acid, Isocyanide | α-Acylamino Acyl Propanediamide | Moderate to High |

| Three-component Click Reaction | Ligand/Scaffold for Catalyst | Terminal Alkynes, Alkyl Halides, Sodium Azide | 1,2,3-Triazoles | Good to High nih.gov |

| Hantzsch-type Reaction | Amine Source (modified) | Aldehyde, β-ketoester | Dihydropyridine Derivatives | Good mdpi.com |

| Biginelli-type Reaction | Amine/Urea (B33335) Source (modified) | Aldehyde, β-dicarbonyl compound | Dihydropyrimidinone Derivatives | High mdpi.com |

Stereoselective Approaches to Related Chiral Analogs (if applicable, focusing on synthetic challenges)

While N-(3-Aminopropyl)acetamide itself is an achiral molecule, the synthesis of its chiral analogs—where stereocenters are introduced on the propyl backbone—presents significant synthetic interest and challenges. The development of stereoselective methods is crucial for creating enantiomerically pure compounds, which is often a requirement for pharmaceutical applications to ensure therapeutic efficacy and reduce side effects. scirea.org

The primary challenges in the stereoselective synthesis of chiral N-(3-Aminopropyl)acetamide analogs include:

Stereocontrol: Achieving high diastereoselectivity and/or enantioselectivity to produce a single desired stereoisomer.

Regioselectivity: Differentiating between the two nitrogen atoms during synthetic transformations.

Cost and Efficiency: Asymmetric syntheses often rely on expensive chiral catalysts, auxiliaries, or starting materials, and may require extensive optimization of reaction conditions. scirea.org

Several strategies can be envisioned to overcome these challenges:

Asymmetric Hydrogenation: A powerful method for creating chiral amines is the asymmetric hydrogenation of prochiral enamides. nih.gov A potential route to a chiral analog could involve the synthesis of an enamide precursor, such as N-(3-amino-1-propenyl)acetamide or a related unsaturated derivative. Subsequent hydrogenation using a chiral transition metal catalyst (e.g., based on Rhodium or Ruthenium with chiral phosphine (B1218219) ligands like BINAP or DuPhos) could stereoselectively reduce the double bond to generate the desired chiral center. The configuration of the double bond (E/Z) in the enamide precursor can dramatically influence the enantioselectivity of the hydrogenation. nih.gov

Starting from the Chiral Pool: An alternative approach involves using readily available, enantiomerically pure starting materials. For example, a chiral amino acid, such as a protected β-amino acid, could be elaborated through a series of reactions, including reduction and subsequent acylation, to yield the target chiral analog. This strategy transfers the chirality from the starting material to the final product.

Diastereoselective Reactions: If a chiral auxiliary is attached to a precursor molecule, a new stereocenter can be introduced with high diastereoselectivity. The auxiliary can then be cleaved to yield the enantiomerically enriched product. For instance, a diastereoselective Strecker reaction on a ketone precursor using a chiral amine could be employed to synthesize chiral α-amino nitriles, which are precursors to amino acids and their derivatives. nih.gov

Interactive Table: Potential Stereoselective Strategies for Chiral Analogs

| Synthetic Strategy | Target Chiral Analog | Key Intermediate | Synthetic Challenge |

|---|---|---|---|

| Asymmetric Hydrogenation | N-(3-Amino-1-methylpropyl)acetamide | Prochiral Enamide | Synthesis of pure (Z)- or (E)-enamide; catalyst selection for high ee%. nih.gov |

| Chiral Pool Synthesis | (R)- or (S)-N-(3-Aminobutyl)acetamide | Protected Chiral β-Amino Acid | Multi-step sequence; potential for racemization at intermediate stages. |

| Diastereoselective Alkylation | N-(3-Amino-2-phenylpropyl)acetamide | Imine with Chiral Auxiliary | Efficient introduction and removal of the chiral auxiliary; separation of diastereomers. |

| Enzymatic Resolution | Racemic mixture of a chiral analog | Racemic N-(3-aminobutyl)acetamide | Identifying a suitable lipase (B570770) or amidase for selective hydrolysis; achieving high enantiomeric excess (ee%). rsc.org |

In Situ Formation and Transformation in Complex Synthetic Sequences

The concept of forming a molecule and using it directly in a subsequent reaction step without isolation—known as an in situ transformation—is a hallmark of elegant and efficient chemical synthesis. N-(3-Aminopropyl)acetamide and its precursors are well-suited for such processes, particularly in tandem or domino reactions that rapidly build complex molecular architectures from simple starting materials. rsc.org

A prominent example of this strategy is the Ugi-Deprotection-Cyclization (UDC) sequence. beilstein-journals.org In this approach, a bifunctional amine, where one amine is protected, is used as a component in an Ugi reaction. The resulting linear Ugi product is not isolated; instead, the protecting group is removed in situ, liberating a reactive functional group (e.g., an amine or hydroxyl) that immediately undergoes an intramolecular cyclization to form a heterocyclic scaffold. For example, one could use a protected form of 1,3-diaminopropane in an Ugi reaction. The product, an N-acetylated diamide, could then be deprotected to free the terminal amine, which could cyclize onto an ester or other electrophilic group incorporated into one of the other Ugi components, forming a lactam or other ring system.

Another strategy involves the one-pot synthesis of complex acetamide (B32628) scaffolds via multicomponent reactions. In one such reported synthesis, a one-pot reaction between 2-acetyl benzofuran, a substituted benzaldehyde, and acetyl chloride using a catalyst proceeds through the in situ formation of an acylated aldehyde, which then interacts with enolic forms to generate the final N-acetylated product scaffold. wisdomlib.org This highlights a pathway where an acetamide-like structure is generated and transformed within a single pot.

These sequences offer significant advantages, including:

Step Economy: Reducing the number of synthetic and purification steps.

Efficiency: Minimizing material loss between steps.

Sustainability: Decreasing the use of solvents and reagents associated with workup and purification. beilstein-journals.org

Interactive Table: Examples of In Situ Formation and Transformation Sequences

| Sequence Type | Starting Materials | In Situ Intermediate | Final Product Scaffold |

|---|---|---|---|

| Ugi-Deprotection-Cyclization (UDC) | Protected Diamine, Aldehyde, Isocyanide, Carboxylic Acid with an ester | Linear Ugi adduct with a terminal protected amine | Heterocyclic Lactams (e.g., Benzodiazepines) beilstein-journals.org |

| Tandem Acylation-Cyclization | 2-Acetyl Benzofuran, Benzaldehyde, Acetyl Chloride | Acylated aldehyde/enolic intermediate | N-(3-(benzofuran-3-yl)-3-oxo-1-phenylpropyl)acetamide scaffolds wisdomlib.org |

| Domino Michael-Addition/Cyclization | Isatin derivatives, Ethyl Cyanoacetate, C-H activated carbonyls | Michael adduct | Spirooxindole derivatives beilstein-journals.org |

Mechanistic Investigations of Chemical Reactivity and Catalysis

Fundamental Reaction Kinetics and Thermodynamics of Amidation and Amination

N-(3-Aminopropyl)acetamide is intrinsically linked to amidation and amination reactions, being the product of the mono-N-acetylation of 1,3-diaminopropane (B46017). Understanding the kinetics and thermodynamics of this transformation is key to controlling its synthesis and subsequent reactions.

While specific thermodynamic data for the formation of N-(3-Aminopropyl)acetamide are not extensively documented, the acetylation of amines is generally an exergonic process, favored by the formation of a stable amide bond. The kinetics of such reactions can be significantly influenced by the reaction conditions and the nature of the catalyst.

In a relevant enzymatic study, a polyamine acetyltransferase (Dpa) from Acinetobacter baumannii was found to catalyze the acetylation of 1,3-diaminopropane (1,3-DAP) to form N-(3-aminopropyl)acetamide. nih.gov The kinetics of this enzymatic conversion were measured at a pH of 8.5 and 22 °C, revealing a Vmax of 50.5 µM/min and a Km of 84.9 µM. nih.gov This indicates that the enzyme is highly active, particularly when the substrate, 1,3-DAP, is in large excess. nih.gov Interestingly, the study also found that N-(3-aminopropyl)acetamide itself is a very poor substrate for further acetylation by the same enzyme, suggesting that the mono-acetylated product is the major and final product of this specific enzymatic reaction. nih.gov

In non-enzymatic chemical synthesis, the acetylation of diamines can be achieved using various acetylating agents. A study on the acetylation of ethylene (B1197577) diamine using acetic anhydride (B1165640) in a two-phase system demonstrated that reaction conditions such as pH, temperature, and mixing speed significantly affect the conversion and selectivity for the mono-acetylated product. d-nb.info Under acidic conditions, the diamine and the mono-acetylated product are protonated, partitioning them into the aqueous phase and minimizing over-reaction to the di-acetylated product. d-nb.info This principle is directly applicable to the synthesis of N-(3-Aminopropyl)acetamide.

Table 1: Kinetic Parameters for the Enzymatic Synthesis of N-(3-Aminopropyl)acetamide

| Parameter | Value | Conditions | Enzyme Source |

| Vmax | 50.5 µM/min | pH 8.5, 22 °C | Dpa from A. baumannii nih.gov |

| Km | 84.9 µM | pH 8.5, 22 °C | Dpa from A. baumannii nih.gov |

Role as a Ligand in Coordination Chemistry Research

The structure of N-(3-Aminopropyl)acetamide, featuring a primary amine, an amide nitrogen, and a carbonyl oxygen, makes it a potentially versatile chelating ligand in coordination chemistry. These donor atoms can coordinate with various metal ions to form stable complexes. wikipedia.orgnih.gov

Metal Complex Formation and Structural Characterization in Research

N-(3-Aminopropyl)acetamide can act as a bidentate or tridentate ligand. The primary amino group and the carbonyl oxygen are strong potential coordination sites. The amide nitrogen can also participate in coordination, although it is generally a weaker donor than the primary amine. The hydrochloride salt form implies that the primary amine is protonated; deprotonation would be necessary for it to act as a neutral ligand.

In research involving pyrazole-acetamide ligands, mononuclear complexes of Cd(II), Cu(II), and Fe(II) have been synthesized and characterized. nih.gov In these complexes, the acetamide (B32628) group, along with the pyrazole (B372694) nitrogen, plays a crucial role in coordinating the metal center. nih.gov The N-(3-aminopropyl) portion of the molecule provides flexibility, allowing the donor atoms to adopt favorable geometries for chelation.

Catalytic Applications of N-(3-Aminopropyl)acetamide HCl-Derived Metal Complexes

Metal complexes derived from ligands structurally similar to N-(3-Aminopropyl)acetamide have shown significant catalytic activity in various organic transformations. The properties of the metal center, when coordinated by the ligand, can be tuned for specific catalytic applications.

For instance, palladium complexes supported on silica (B1680970) aerogels, prepared using ligands derived from the acylation of (3-aminopropyl)trimethoxysilane with amino acids, have demonstrated catalytic activity in hydrogenation reactions. mdpi.com These catalysts were effective in the hydrogenation of C=C, C≡C, and C=O bonds. mdpi.com This suggests that a palladium complex of N-(3-Aminopropyl)acetamide, potentially immobilized on a support, could also function as a hydrogenation catalyst.

Furthermore, Schiff base complexes derived from diamines and other carbonyl compounds are widely studied for their catalytic properties. A Cu(II) Schiff base complex supported on magnetic nanoparticles, which included a modified (3-aminopropyl) moiety, was used as a recyclable catalyst for the synthesis of triazoles via click chemistry. researchgate.net This highlights the potential for N-(3-Aminopropyl)acetamide to serve as a precursor to more complex ligands for catalytically active metal complexes. The combination of the "hard" amine and "softer" amide donor sites could influence the selectivity and activity of the metal center in various catalytic cycles. researchgate.net

Protonation Equilibria and pH-Dependent Reactivity

The reactivity of N-(3-Aminopropyl)acetamide is highly dependent on pH due to the presence of the primary amino group. The protonation state of this group dictates its nucleophilicity and its ability to participate in coordination and other reactions.

The primary amine (–NH2) is basic and will be protonated to form an ammonium (B1175870) group (–NH3+) in acidic solutions. The amide group is significantly less basic. While a specific experimental pKa for N-(3-Aminopropyl)acetamide is not reported, a predicted value for the strongest basic site of the structurally similar n-(3-aminopropyl)-n-hydroxyacetamide (B1264377) is 9.52. np-mrd.org This suggests that the primary amino group of N-(3-Aminopropyl)acetamide has a pKa in a similar range, typical for primary alkylamines.

Table 2: Predicted and General pKa Values for Functional Groups

| Functional Group | Compound | Predicted/General pKa | Source |

| Primary Amine | n-(3-aminopropyl)-n-hydroxyacetamide | 9.52 | ChemAxon np-mrd.org |

| Protonated Primary Amine | General Alkylammonium Ions | ~10-11 | General Chemistry Principles uml.edubasicmedicalkey.com |

| Amide | General Amides | ~ -1 to 0 (for N-protonation) | General Organic Chemistry |

This equilibrium has significant implications for its reactivity:

At low pH (pH < 8): The primary amine will be predominantly in its protonated, ammonium form (R-NH3+). In this state, it is not nucleophilic and cannot readily coordinate to metal centers without deprotonation.

At high pH (pH > 10): The primary amine will be in its free base form (R-NH2), making it a potent nucleophile and available for coordination. d-nb.info

Near physiological pH (~7.4): A significant portion of the molecules will exist in the protonated form, but an equilibrium concentration of the free amine will be present, allowing it to participate in reactions, albeit potentially at a slower rate than in strongly basic conditions. ymdb.ca

This pH-dependent behavior is crucial for applications in biological systems and for controlling the outcomes of chemical reactions in the laboratory. For example, in the synthesis of heterocyclic compounds, controlling the pH would be essential to modulate the nucleophilicity of the primary amine. caymanchem.com

Studies on Oxidative, Reductive, and Substitutional Pathways

The dual functionality of N-(3-Aminopropyl)acetamide allows for a variety of chemical transformations through oxidative, reductive, and substitutional pathways.

Oxidative Pathways: The primary amine group can be oxidized. Common oxidizing agents like hydrogen peroxide or peroxyacids can convert primary amines to various products, including N-oxides. The oxidation of tertiary amines to N-oxides is a well-established reaction in medicinal chemistry. acs.org While less common for primary amines, under specific conditions, oxidation can occur. Furthermore, metabolic studies of complex molecules containing aminopropyl moieties have shown that oxidation can lead to the formation of hydroxylated products. acs.org

Reductive Pathways: The amide group in N-(3-Aminopropyl)acetamide can be reduced. Powerful reducing agents such as lithium aluminum hydride (LiAlH4) are known to reduce amides to amines. libretexts.orgmnstate.edu In this case, reduction of N-(3-Aminopropyl)acetamide would yield N1-ethyl-1,3-propanediamine. This reaction provides a synthetic route from a carboxylic acid derivative (the acetamide) to a secondary amine.

Substitutional Pathways: The primary amine of N-(3-Aminopropyl)acetamide is a nucleophile and can participate in nucleophilic substitution reactions. It can react with alkyl halides or other electrophiles to form secondary amines. smolecule.com Conversely, insight into substitution reactions on the propyl chain can be gleaned from the analogous compound, N-(3-bromopropyl)acetamide. In this related molecule, the bromine atom serves as a good leaving group for nucleophilic substitution reactions with thiols, other amines, or alkoxides. libretexts.org This suggests that if the hydroxyl group of a hypothetical N-(3-hydroxypropyl)acetamide were converted to a better leaving group (e.g., a tosylate), the propyl chain would become susceptible to nucleophilic attack.

Table 3: Potential Chemical Transformations of N-(3-Aminopropyl)acetamide

| Reaction Type | Reagent/Condition | Potential Product |

| Oxidation | Peroxyacids | N-Oxide derivatives |

| Reduction | LiAlH4 | N1-ethyl-1,3-propanediamine |

| Substitution (on N) | Alkyl Halide (R-X) | N-alkyl-N'-(3-aminopropyl)acetamide |

Applications in Advanced Materials Science Research

Utilization as a Monomer or Crosslinker in Polymer Science

While not a conventional monomer due to the absence of a readily polymerizable group like a vinyl or acrylate (B77674) moiety, N-(3-Aminopropyl)acetamide HCl is a pivotal component in polymer science, primarily serving as a functional building block or a post-synthesis modification agent. caymanchem.comglpbio.com

The primary amine of this compound provides a reactive handle for its incorporation into polymeric structures. It can be used as a building block in condensation polymerization or ring-opening polymerization. For instance, aminopropyl-terminated molecules can act as macroinitiators for the ring-opening polymerization of N-carboxyanhydrides to form polypeptide-based block copolymers. nih.gov This suggests that N-(3-Aminopropyl)acetamide could be used to create polymers with amide side chains, introducing specific hydrogen-bonding capabilities into the final material.

Furthermore, the amine group is instrumental in post-polymerization modification, a strategy to introduce new functionalities into existing polymers. rsc.org A polymer with reactive side groups (e.g., acyl chlorides or epoxides) can be treated with N-(3-Aminopropyl)acetamide to graft the acetamide (B32628) moiety onto the polymer backbone, thereby altering the polymer's properties, such as its solubility or interaction with biological molecules. This approach is central to creating functional polymers with precisely tailored characteristics. nih.gov

Table 1: Potential Routes to Polymeric Architectures using N-(3-Aminopropyl)acetamide

| Polymerization Strategy | Role of N-(3-Aminopropyl)acetamide | Resulting Polymer Feature |

|---|---|---|

| Condensation Polymerization | Acts as a diamine monomer (with a protected or modified second functional group) | Polyamides or polyimides with pendant acetamide groups. |

| Ring-Opening Polymerization | Acts as an initiator for monomers like N-carboxyanhydrides. nih.gov | Block copolymers with a segment containing the aminopropyl acetamide structure. |

| Post-Polymerization Modification | Reacts with an existing polymer backbone. rsc.org | Functionalized polymers with grafted acetamide side chains. |

The grafting of molecules onto material surfaces is a critical technique for altering surface properties such as wettability, biocompatibility, and chemical reactivity. The primary amine of this compound is highly suitable for this purpose, enabling its covalent attachment to a wide variety of substrates.

For example, silica (B1680970) surfaces, rich in silanol (B1196071) groups, can be first treated with silane (B1218182) coupling agents and then reacted with amine-containing molecules. researchgate.net A more direct approach involves grafting onto surfaces functionalized with amine-reactive groups like epoxides or N-hydroxysuccinimide (NHS) esters. Research has demonstrated the successful grafting of N-(3-aminopropyl)pyrrole onto cellulose (B213188) nanofibers using EDC/NHS chemistry to create conductive nanocomposites. uqtr.ca Similarly, this compound could be grafted to introduce a high density of amide groups, which could, for instance, reduce nonspecific protein adhesion compared to hydrophobic or charged surfaces. nih.gov This surface functionalization is key for developing advanced materials for biomedical implants and biosensors. ubc.ca

Table 2: Surface Grafting Applications

| Surface Material | Grafting Chemistry Example | Resulting Surface Property |

|---|---|---|

| Silica (SiO₂) / Glass | Post-synthesis grafting onto pre-functionalized silica (e.g., with epoxy or acyl chloride groups). researchgate.net | Introduction of amide functionality, altered hydrophilicity, sites for further functionalization. |

| Titanium (Ti) | Surface-initiated ATRP of amine-containing monomers followed by peptide conjugation via the amine group. ubc.ca | Enhanced biocompatibility, attachment points for bioactive molecules. |

| Cellulose Nanofibers | Carbodiimide (B86325) coupling (EDC/NHS) to surface carboxyl groups. uqtr.ca | Modified hydrophobicity, introduction of reactive sites. |

| Generic Polymers | Reaction with surface functional groups (e.g., anhydrides, epoxides). | Tunable surface energy, improved adhesion, biocompatibility. nih.gov |

Stimuli-responsive, or "smart," materials can undergo significant changes in their properties in response to external triggers like pH, temperature, or light. researchgate.net The inclusion of this compound into a polymer imparts pH-responsiveness. The primary amine has a pKa that allows it to be protonated (as in the HCl salt) at neutral or acidic pH and deprotonated at basic pH. This change in charge state can trigger dramatic conformational changes in the polymer, leading to swelling/deswelling in hydrogels or the release of an encapsulated payload. sigmaaldrich.commdpi.com

Surface Modification and Grafting Techniques for Research Materials

Role in Supramolecular Chemistry and Self-Assembly Studies

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules bound together by non-covalent interactions. The structure of this compound, with its distinct hydrogen bond donor and acceptor sites, makes it an excellent candidate for building such complex assemblies. nih.gov

Hydrogen bonding is a fundamental force in molecular self-assembly, dictating the structure of everything from water to DNA. nih.gov The this compound molecule contains multiple sites capable of engaging in strong hydrogen bonds. The amide group itself is a classic hydrogen-bonding motif, with the N-H bond acting as a donor and the carbonyl oxygen (C=O) acting as a potent acceptor. ias.ac.inmdpi.com Additionally, the terminal aminopropyl group, which exists as an ammonium (B1175870) cation (-NH3+) in the hydrochloride salt, provides three strong hydrogen bond donors.

These interactions can drive the self-assembly of the molecule into ordered structures or mediate its binding to other molecules or surfaces. Quantum chemical studies on acetamide and its derivatives interacting with water or other molecules have quantified the strength and geometry of these bonds, confirming their significance in creating stable complexes. mit.eduresearchgate.net Research on other simple acetamide-based molecules has shown they can form remarkable, highly ordered structures, such as helical supramolecular assemblies that create selective water channels, driven entirely by hydrogen bonding and other weak interactions. ibmmpeptide.com

Table 3: Hydrogen Bonding Profile of this compound

| Functional Group | Atom/Bond | Interaction Type | Role |

|---|---|---|---|

| Amide | N-H | Hydrogen Bond | Donor |

| Amide | C=O | Hydrogen Bond | Acceptor |

| Ammonium | N-H (x3) | Hydrogen Bond | Donor |

Host-guest chemistry, a central part of supramolecular science, involves the binding of a smaller "guest" molecule within the cavity of a larger "host" molecule. science.govthno.org this compound is an ideal guest for various macrocyclic hosts, such as cucurbit[n]urils (CB[n]) and cyclodextrins.

The aminopropyl chain provides a hydrophobic segment that can be encapsulated within the host's cavity. The terminal ammonium group can then form strong ion-dipole or hydrogen-bonding interactions with the host's portals (the oxygen-rich openings of the macrocycle). Studies on the interaction between cucurbiturils and similar guest molecules, such as N-(3-Aminopropyl)cyclohexylamine, have demonstrated the formation of highly stable 1:1 or 1:2 host-guest complexes. nih.govmdpi.com The binding strength of these complexes can be exceptionally high, with association constants (Ka) in the range of 10^5–10^7 M⁻¹, indicating very specific and favorable molecular recognition. nih.govmdpi.com This capability allows for the use of such systems in applications ranging from sensing and catalysis to the controlled assembly of larger supramolecular structures.

Hydrogen Bonding Networks and Intermolecular Interactions

Precursor in Organic Building Block Research

In synthetic organic chemistry, "building blocks" are relatively simple molecules that serve as the foundational units for constructing more elaborate and functionally complex compounds. cymitquimica.com this compound is classified as such a building block, primarily due to its two reactive centers: the terminal primary amine and the internal secondary amide. moldb.comcymitquimica.com The primary amine is a potent nucleophile and a site for forming new carbon-nitrogen bonds, while the amide group provides structural rigidity and hydrogen bonding capabilities. This dual functionality allows chemists to incorporate the aminopropyl-acetamide motif into larger structures or to use the molecule as a scaffold upon which to build new functionalities.

Synthesis of Heterocyclic Compounds

Heterocyclic compounds, which contain rings with at least one non-carbon atom (such as nitrogen), are cornerstones of medicinal chemistry and materials science. rsc.orgnih.gov N-(3-Aminopropyl)acetamide and its hydrochloride salt are recognized as valuable building blocks for the synthesis of these important structures. caymanchem.comglpbio.com

The utility of this compound in this area stems directly from its bifunctional nature. The terminal primary amine can participate in a wide array of classical cyclization reactions. For instance, it can react with 1,3-dicarbonyl compounds to form pyrimidines or with α,β-unsaturated ketones in aza-Michael additions, which can be a key step in the formation of various nitrogen-containing rings. The presence of the acetamide group can influence the electronic properties and reactivity of the amine, as well as provide an additional site for potential intramolecular reactions under specific conditions. While detailed synthetic pathways for this specific molecule are often proprietary or part of broader research, its structural elements are analogous to those used in established heterocyclic syntheses, such as the preparation of pyrroles, imidazoles, and other heterocycles that are vital in pharmaceuticals and functional dyes. wikipedia.org

Development of Advanced Organic Synthesis Intermediates

An advanced organic synthesis intermediate is a complex molecule that is the product of several synthetic steps and serves as a direct precursor to a final target molecule, such as a pharmaceutical agent or a specialized polymer. This compound serves as a foundational piece for creating these sophisticated intermediates. chemimpex.com Researchers utilize the reactive primary amine to attach the entire N-(3-aminopropyl)acetamide fragment to other complex chemical scaffolds.

This strategy allows for the systematic modification of larger molecules to enhance their properties. For example, the introduction of this side chain can improve solubility, provide a site for further chemical modification, or introduce hydrogen-bonding capabilities to influence molecular interactions. The hydrochloride form is particularly useful in these multi-step syntheses, as it protects the amine during certain reaction steps or can be used directly in specific coupling protocols. nih.govresearchgate.net

The following table showcases research findings where the core structure of N-(3-aminopropyl)acetamide has been integrated into larger, more complex intermediates, illustrating its role as a versatile building block.

| Advanced Intermediate Derived from N-(3-Aminopropyl)acetamide Core | Significance/Application Area |

| N-(6-(3-aminopropyl)-11-hydroxy-5-oxo-6,11-dihydro-5H-indeno[1,2-c]isoquinolin-3-yl)acetamide | This complex molecule is a metabolite of a promising lead compound in cancer chemotherapy research, demonstrating the integration of the aminopropyl-acetamide moiety into a polycyclic drug-like scaffold. nih.gov |

| N-(3-Bromopropyl)acetamide | A related intermediate where the amine is replaced by a bromine atom. This derivative acts as an alkylating agent, allowing the propyl-acetamide unit to be covalently attached to nucleophiles on biomolecules or other synthetic targets. |

| N-[3-[4-(3-aminopropylamino)butylamino]propyl]acetamide | A structurally complex polyamine related to biologically active molecules. Such compounds are of interest in medicinal chemistry and for their potential use in drug delivery systems due to their multiple amine functional groups. solubilityofthings.com |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. For acetamide (B32628) and its derivatives, these calculations offer insights into their structure and energy.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to model acetamide derivatives, providing accurate predictions of their molecular geometry and other properties. researchgate.net For instance, DFT calculations have been used to determine the three-dimensional geometry, including bond lengths, bond angles, and dihedral angles, of related acetamide compounds in the gas phase. researchgate.net

In studies of similar molecules, the B3LYP functional combined with a 6-311++G(2d,p) basis set has been employed to optimize molecular geometries and calculate spectroscopic data like NMR and FT-IR spectra. researchgate.net The agreement between theoretical and experimental data validates the computational approach. researchgate.net Theoretical calculations can also model unstable molecules and transition states, offering insights into reaction mechanisms that are not experimentally observable. researchgate.net For example, in the study of N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide, DFT calculations were performed to determine the HOMO and LUMO energies. nih.gov

| Computational Method | Basis Set | Properties Calculated | Reference |

|---|---|---|---|

| DFT (B3LYP) | 6-311++G(2d,p) | Optimized Geometry, NMR Spectra, FT-IR Spectra | researchgate.net |

| DFT | Not Specified | HOMO-LUMO Energies, Charge Distribution (NPA) | researchgate.net |

| DFT | HF/3-21G | Interaction Energies, HOMO-LUMO Energies | nih.gov |

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The interaction between the HOMO of one molecule and the LUMO of another governs many chemical reactions. wikipedia.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular reactivity. nih.gov A smaller gap suggests higher reactivity. numberanalytics.com FMO analysis allows for the calculation of important quantum chemical parameters such as ionization potential, electron affinity, chemical hardness, and electrophilicity, which help in understanding the molecule's behavior in chemical reactions. cyberleninka.ru For example, in the analysis of a substituted acridine-dione derivative, the HOMO and LUMO energies were calculated using DFT at the B3LYP/6-311G++(d,p) level of theory, yielding a HOMO-LUMO gap of 3.6671 eV, indicating a hard molecule. nih.gov

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.5078 |

| LUMO Energy | -1.8307 |

| HOMO-LUMO Gap | 3.6771 |

| Chemical Hardness | 1.8335 |

| Electrophilicity Index | 3.6714 |

Density Functional Theory (DFT) for Molecular Geometry and Properties

Molecular Dynamics Simulations of Conformational Behavior and Interactions

MD simulations of NMA have been used to investigate its behavior in various environments, such as in aqueous solutions and in the presence of ions. researchgate.net These studies have explored the structure, dynamics, and hydrogen-bonding properties of NMA, revealing how it interacts with surrounding molecules. researchgate.net For example, simulations have shown that in aqueous solutions, NMA can form hydrogen bonds with water molecules, and these interactions can be influenced by factors like pressure and the presence of solutes like urea (B33335) or trehalose. researchgate.net Such simulations help in understanding how acetamide-containing molecules behave in biological or chemical systems.

Prediction of Reactivity and Interaction Potentials with Substrates

Computational methods are instrumental in predicting how a molecule like N-(3-Aminopropyl)acetamide HCl might interact with other chemical species or biological targets. Docking studies, for example, can predict the binding mode of a molecule to a protein's active site. austinpublishinggroup.com

In a study of N-(3-substituted-benzylidene-2-oxoindolin-5-yl) acetamide derivatives, molecular docking was used to analyze how these compounds bind to the Src kinase active site. austinpublishinggroup.com The results indicated that the most active compound formed a hydrogen bond with a specific amino acid residue, Leu273. austinpublishinggroup.com This type of analysis is crucial for drug design and understanding structure-activity relationships. The reactivity of acetamide derivatives can also be predicted through computational models that assess their bioactivity against various targets.

Computational Analysis of Hydrogen Bonding and Supramolecular Assembly

Hydrogen bonding plays a critical role in the structure and function of many chemical and biological systems. Computational analysis can quantify the strength and geometry of hydrogen bonds and predict how molecules self-assemble into larger supramolecular structures.

Studies on acetamide and its derivatives have employed quantum chemical methods to analyze hydrogen-bonded complexes with water molecules. researchgate.net These calculations reveal the geometrical parameters of the hydrogen bonds and their binding energies. researchgate.net For instance, the interaction energies of acetamide-water complexes have been calculated to be in the range of -36.0 to -46.3 kJ mol⁻¹. researchgate.net

The ability of molecules to form larger, ordered structures through non-covalent interactions is a cornerstone of supramolecular chemistry. rsc.org Computational studies can help predict and understand the formation of these assemblies, such as nanofibers or other complex architectures, which are relevant in materials science and nanotechnology. mdpi.com

Advanced Analytical Methodologies for Research Characterization

High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., advanced NMR, MS, IR in research context)

High-resolution spectroscopic methods are indispensable for confirming the molecular structure of N-(3-Aminopropyl)acetamide. These techniques provide detailed information about the connectivity of atoms and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides data on the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. For N-(3-Aminopropyl)acetamide, the expected signals in the ¹H NMR spectrum include distinct peaks for the acetyl methyl protons, the methylene (B1212753) groups of the propyl chain, and the amine and amide protons. chemicalbook.com The chemical shifts of the methylene groups adjacent to the nitrogen atoms are particularly informative.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. In positive-ion mass spectrometry, the protonated molecule [M+H]⁺ is observed. The fragmentation of N-(3-Aminopropyl)acetamide is influenced by the presence of the amino and acetamide (B32628) groups. nih.gov Protonation tends to occur at the more basic primary amino group, inducing specific fragmentation pathways. nih.gov

Infrared (IR) Spectroscopy identifies the functional groups within the molecule through their characteristic vibrational frequencies. researchgate.net The IR spectrum of N-(3-Aminopropyl)acetamide shows distinctive absorption bands corresponding to N-H stretching of the primary amine and the secondary amide, C=O stretching of the amide (Amide I band), and N-H bending of the amide (Amide II band). researchgate.netaip.org

Table 1: Predicted Spectroscopic Data for N-(3-Aminopropyl)acetamide

| Technique | Feature | Expected Observation |

|---|---|---|

| ¹H NMR | Chemical Shifts (δ) | Peaks corresponding to CH₃, -CH₂-CH₂-CH₂-, NH₂, and NH protons. |

| ¹³C NMR | Chemical Shifts (δ) | Signals for the acetyl CH₃, amide C=O, and propyl chain CH₂ carbons. |

| Mass Spec. | Molecular Ion | [M+H]⁺ peak at m/z 117.1. |

| IR Spec. | Key Absorptions (cm⁻¹) | ~3350 (N-H stretch, amine), ~3280 (N-H stretch, amide), ~1650 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II). |

Chromatographic Separation and Purity Assessment in Research (e.g., HPLC, GC for research samples)

Chromatographic techniques are essential for separating N-(3-Aminopropyl)acetamide HCl from reaction mixtures and for assessing its purity. sigmaaldrich.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of polar, non-volatile compounds like N-(3-Aminopropyl)acetamide. Reversed-phase HPLC, using a C18 column with a mobile phase of acetonitrile (B52724) and water (often with an acid modifier like formic or phosphoric acid), is a common approach. sielc.comsielc.com Because aliphatic amines lack a strong UV chromophore, detection can be challenging. thermofisher.com To enhance sensitivity, pre-column or post-column derivatization is often performed. thermofisher.comnih.gov

Gas Chromatography (GC) can also be used, particularly for analyzing acetylated polyamines. tandfonline.comnih.gov However, due to the polarity and low volatility of N-(3-Aminopropyl)acetamide, derivatization is typically required to convert it into a more volatile and thermally stable compound suitable for GC analysis. nih.govnih.gov This often involves acylation or silylation of the primary amino group.

Table 2: Example Chromatographic Methods for Amine Analysis

| Technique | Stationary Phase | Typical Mobile Phase / Carrier Gas | Detection | Derivatization |

|---|---|---|---|---|

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water Gradient | UV, Fluorescence, MS | Often required for enhanced sensitivity. |

| GC | Capillary Column (e.g., DB-5) | Helium or Nitrogen | FID, NPD, MS | Required to increase volatility. |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

While the crystal structure of this compound itself may not be widely reported, X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state of its derivatives. nih.gov This is particularly relevant when N-(3-Aminopropyl)acetamide is used as a ligand to form metal complexes. sioc-journal.cnresearchgate.netacademie-sciences.fr

In such studies, the N-(3-Aminopropyl)acetamide moiety acts as a ligand, coordinating to a metal center through its nitrogen and/or oxygen atoms. numberanalytics.com X-ray diffraction analysis of the resulting single crystals reveals detailed structural information, including:

Coordination Geometry: The arrangement of the ligand around the metal ion (e.g., octahedral, square-planar). researchgate.netacademie-sciences.fr

Bond Lengths and Angles: Precise measurements of the bonds within the ligand and between the ligand and the metal. academie-sciences.fr

Intermolecular Interactions: The study of hydrogen bonds, van der Waals forces, and π-stacking interactions that define the crystal packing. acs.org

This information is crucial for understanding the structure-property relationships in materials science and coordination chemistry. sioc-journal.cnnumberanalytics.com For instance, the study of metal complexes with ligands derived from similar aminopropyl structures provides insight into how these molecules self-assemble in the solid state. researchgate.net

Table 3: Information Obtained from X-ray Crystallography of a Derivative

| Parameter | Significance |

|---|---|

| Space Group & Unit Cell | Defines the crystal's symmetry and basic repeating unit. |

| Coordination Number/Geometry | Describes how the ligand binds to the metal center. researchgate.net |

| Bond Distances/Angles | Provides exact measurements of the molecular geometry. academie-sciences.fr |

| Hydrogen Bonding Network | Reveals key intermolecular forces governing the crystal packing. acs.org |

Development of Derivatization Agents for Enhanced Analytical Detection

Due to the lack of a strong native chromophore or fluorophore in N-(3-Aminopropyl)acetamide, its detection at low concentrations can be difficult. sigmaaldrich.com Chemical derivatization is a widely used strategy to overcome this limitation by attaching a molecule (a tag) that has strong UV absorbance or fluorescence properties. thermofisher.comlibretexts.org

The primary amino group of N-(3-Aminopropyl)acetamide is the reactive site for most derivatization reactions. A variety of reagents have been developed for this purpose, enabling highly sensitive detection in HPLC and other analytical techniques. tcichemicals.comresearchgate.net

Common derivatization agents include:

Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to produce highly fluorescent derivatives. libretexts.org

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. thermofisher.comlibretexts.org

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Forms stable, fluorescent derivatives with primary and secondary amines. thermofisher.comlibretexts.org

Benzoyl Chloride: Creates derivatives that can be detected by UV absorbance in HPLC or analyzed by GC-MS. nih.govresearchgate.net

The choice of derivatization agent depends on the analytical method, the required sensitivity, and the sample matrix. These methods allow for the quantitative analysis of N-(3-Aminopropyl)acetamide in complex biological and environmental samples. sigmaaldrich.com

Table 4: Common Derivatization Agents for Amines

| Agent | Abbreviation | Reactive Group | Detection Principle |

|---|---|---|---|

| Dansyl Chloride | DNS-Cl | Primary/Secondary Amines | Fluorescence libretexts.org |

| o-Phthalaldehyde | OPA | Primary Amines | Fluorescence thermofisher.com |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Primary/Secondary Amines | Fluorescence thermofisher.com |

| Benzoyl Chloride | - | Primary/Secondary Amines | UV Absorbance / MS researchgate.net |

| Salicylaldehyde-5-sulfonate | SAS | Primary Amines | UV Absorbance rsc.org |

Future Directions and Emerging Research Avenues for N 3 Aminopropyl Acetamide Hcl

Integration into Novel Chemical Technologies and Methodologies

The bifunctional nature of N-(3-Aminopropyl)acetamide makes it an excellent candidate for integration into a variety of modern chemical technologies. Its primary amine allows for covalent attachment to other molecules, a fundamental process in many advanced methodologies. chemimpex.com

Key Technological Integrations:

Polymer and Materials Science: The compound can be incorporated into polymer chains to modify their properties. chemimpex.com For instance, its inclusion can enhance adhesion in coatings and adhesives. chemimpex.com In the realm of materials science, it has the potential to act as a ligand in coordination chemistry, which could be pivotal for developing new catalysts and materials with specific electronic or magnetic properties. chemimpex.com

Surface Modification: The amine group can be used to functionalize surfaces, altering their chemical and physical properties. This is critical in creating biocompatible materials, sensors, or in the fabrication of microelectronics. Attaching molecules like N-(3-Aminopropyl)acetamide to a surface can change its hydrophilicity, charge, and reactivity.

Combinatorial Chemistry: In the synthesis of compound libraries for drug discovery or materials screening, N-(3-Aminopropyl)acetamide can serve as a versatile building block. caymanchem.comglpbio.com Its straightforward reactivity allows for its inclusion in automated synthesis platforms, accelerating the discovery of new functional molecules.

Exploration of New Application Domains in Chemical Sciences

The inherent properties of N-(3-Aminopropyl)acetamide HCl open up several new avenues for its application within the chemical sciences. Its role as a monoacetylated polyamine is significant, as polyamines are crucial in various biological and chemical processes. caymanchem.com

Emerging Application Areas:

Building Block for Heterocyclic Synthesis: The compound is a valuable precursor for creating more complex heterocyclic compounds, which are a cornerstone of medicinal chemistry and materials science. caymanchem.comglpbio.com

Functional Monomers: While a related compound, N-(3-Aminopropyl)methacrylamide HCl, is a known reactive monomer, N-(3-Aminopropyl)acetamide could be explored for similar purposes. polysciences.comgoogle.com Its incorporation into polymers could create materials with stimuli-responsive behaviors (e.g., pH-sensitivity), useful for smart gels or controlled-release systems. polysciences.com

Ligand in Coordination Chemistry: The ability of the amine and amide groups to coordinate with metal ions suggests its use in developing novel metal-organic frameworks (MOFs) or coordination polymers. chemimpex.com These materials have applications in gas storage, separation, and catalysis.

Interdisciplinary Research Opportunities in Chemical Biology (excluding therapeutic/clinical focus)

The intersection of chemistry and biology offers fertile ground for the application of N-(3-Aminopropyl)acetamide, particularly in developing tools for basic research. Its structure is analogous to naturally occurring polyamines, making it a candidate for probing biological systems.

Bioconjugation and Labeling: The primary amine of N-(3-Aminopropyl)acetamide is a prime target for bioconjugation reactions. polysciences.com This allows for the attachment of reporter molecules like fluorescent dyes or biotin (B1667282) to biomolecules (e.g., proteins, nucleic acids). susupport.com Such labeled biomolecules are indispensable for a wide range of diagnostic assays and laboratory techniques, including ELISAs, Western blotting, and fluorescence microscopy, allowing researchers to visualize and track molecular interactions in real-time. susupport.combionordika.no

Chemical Probes: By modifying N-(3-Aminopropyl)acetamide with specific reactive groups or reporter tags, it can be developed into a chemical probe to study enzyme activities or protein interactions in biochemical assays. chemimpex.com Its similarity to polyamines could make it a useful tool for investigating the roles of polyamine metabolism in cellular processes. caymanchem.com

Nanoparticle Functionalization: In nanotechnology, the surface of nanoparticles is often coated with small molecules to improve stability, solubility, and to add functionality. bionordika.no N-(3-Aminopropyl)acetamide can be used to functionalize nanoparticles, creating a surface that can then be further modified, for example, by attaching targeting ligands for use in highly specific sensing applications. bionordika.noacs.org

Table 1: Potential Non-Therapeutic Applications in Chemical Biology

| Application Area | Role of N-(3-Aminopropyl)acetamide | Potential Outcome |

|---|---|---|

| Bioconjugation | Linker molecule to attach labels to proteins or nucleic acids. polysciences.com | Development of reagents for diagnostic assays and imaging. susupport.com |

| Enzyme Assays | Substrate analogue or reagent for studying enzyme kinetics. chemimpex.com | Insights into cellular metabolic pathways. chemimpex.com |

| Nanoparticle Surface Chemistry | Surface functionalization agent to enhance biocompatibility or for further conjugation. bionordika.noacs.org | Creation of advanced nanomaterials for sensing and research tools. bionordika.no |

Challenges and Perspectives in Sustainable Synthesis and Application Development

While the future applications of N-(3-Aminopropyl)acetamide are promising, its widespread adoption will depend on the development of sustainable and efficient manufacturing processes.

Sustainable Synthesis Routes: Traditional methods for synthesizing amides and amines can involve harsh reagents, multiple steps, and the generation of significant waste. Future research must focus on greener synthetic pathways. This could involve:

Catalytic Methods: Employing chemoenzymatic or biocatalytic processes that operate under milder conditions and with higher selectivity. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product, minimizing waste.

Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or supercritical fluids. google.comrsc.org

Challenges in Industrial Scale-Up: A significant challenge lies in translating laboratory-scale green synthesis methods into cost-effective, high-yield industrial processes. google.com For instance, a patented method for a similar compound, N-(3-aminopropyl) methacrylamide (B166291) hydrochloride, highlights the need for routes that are low-cost and high-purity for industrial application. google.com Protecting group strategies, while effective in the lab, can add steps and cost at an industrial scale. google.commdpi.com

Lifecycle and Biodegradability: As the compound is integrated into new materials, such as polymers and coatings, its environmental fate becomes a critical consideration. Research into the biodegradability of materials containing N-(3-Aminopropyl)acetamide will be essential to ensure that new technologies are sustainable throughout their entire lifecycle.

Table 2: Comparison of Synthetic Approaches

| Approach | Description | Advantages | Challenges |

|---|---|---|---|

| Traditional Synthesis | Often involves multi-step reactions with protecting groups and harsh reagents. google.commdpi.com | Well-established and reliable on a lab scale. | High cost, potential for hazardous waste, not ideal for industrial scale-up. google.com |

| Green/Catalytic Synthesis | Utilizes enzymes or other catalysts to promote reactions under mild conditions. rsc.org | Reduced waste, higher atom economy, environmentally friendlier. | Catalyst stability and recovery, process optimization for industrial scale. |

| Direct Amination/Amidation | Single-step processes that directly form the required bonds. | Potentially fewer steps, reducing cost and waste. | Selectivity can be an issue, may require specific catalysts. |

Q & A

Q. What are the recommended methods for synthesizing and characterizing N-(3-Aminopropyl)acetamide HCl in laboratory settings?

Methodological Answer: this compound can be synthesized via amidation and subsequent purification steps. A typical protocol involves:

- Amidation: Reacting 3-aminopropylamine with acetyl chloride in a controlled environment to form the acetamide intermediate.

- HCl Salt Formation: Treating the intermediate with hydrochloric acid to obtain the hydrochloride salt.

- Purification: Column chromatography (e.g., silica gel with methanol/dichloromethane eluent) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

- Characterization: Nuclear magnetic resonance (NMR) for structural confirmation (e.g., ¹H/¹³C-NMR peaks at δ 1.98 ppm for the acetyl group and δ 3.2–3.4 ppm for propylamine protons), mass spectrometry (MS) for molecular weight validation (m/z 116.2), and elemental analysis for stoichiometric verification .

Q. What are the optimal storage conditions and solubility considerations for maintaining the stability of this compound in experimental setups?

Methodological Answer:

- Storage: Store at -20°C in anhydrous ethanol or dimethyl sulfoxide (DMSO) under inert gas (N₂/Ar) to prevent hydrolysis or oxidation. Stability is maintained for ≥2 years under these conditions .

- Solubility: The compound is highly soluble in polar solvents:

Advanced Research Questions

Q. How can researchers quantify this compound in complex biological matrices, and what analytical techniques minimize matrix interference?

Methodological Answer:

- Sample Preparation: Deproteinize biological fluids (e.g., urine, serum) using acetonitrile or methanol precipitation. Solid-phase extraction (SPE) with C18 cartridges improves selectivity .

- Chromatography: Reverse-phase liquid chromatography (LC) with a C18 column (e.g., 2.6 µm particle size, 100 Å pore) and gradient elution (water/acetonitrile with 0.1% formic acid) achieves baseline separation .

- Detection: Tandem mass spectrometry (LC-MS/MS) in positive-ion mode (MRM transitions: m/z 117.1 → 74.1 for quantification) provides high sensitivity (LOQ ~10 nM). Use deuterated internal standards (e.g., d₃-acetamide analogs) to correct for matrix effects .

Q. How can this compound be functionalized for use in polymer synthesis, and what biomedical applications does this enable?

Methodological Answer:

- Functionalization: The primary amine group enables conjugation via carbodiimide crosslinkers (e.g., EDC/NHS chemistry). For example:

- Applications:

Q. What strategies resolve discrepancies in reported bioactivity data for N-(3-Aminopropyl)acetamide derivatives across studies?

Methodological Answer:

- Standardization: Use validated reference materials (e.g., ≥95% purity via LC-MS) and harmonize assay conditions (pH, temperature, solvent composition) .

- Dose-Response Validation: Perform orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm activity. For polyamine-related studies, correlate results with intracellular spermidine/spermine levels via LC-MS .

- Data Normalization: Report activities relative to positive controls (e.g., α-difluoromethylornithine for polyamine biosynthesis inhibition) .

Q. How does the structural configuration of this compound influence its interaction with polyamine-metabolizing enzymes?

Methodological Answer:

- Molecular Docking: Use software (e.g., AutoDock Vina) to model interactions with enzymes like spermidine/spermine acetyltransferase. The acetamide group mimics acetyl-CoA’s carbonyl, enabling competitive inhibition (ΔG ~ -8.2 kcal/mol) .

- Enzyme Assays: Measure IC₅₀ values via spectrophotometric methods (e.g., NADH-coupled assays for acetyltransferase activity). Compare with N¹-acetylspermidine as a substrate control .

- Mutagenesis Studies: Engineer enzyme variants (e.g., Ser158Ala in acetyltransferase) to assess binding site specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.